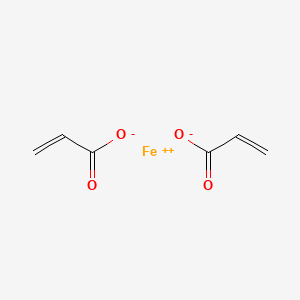

Iron(2+) acrylate

Description

Iron(2+) acrylate (Fe(C₃H₃O₂)₂) is a coordination compound comprising iron in the +2 oxidation state bound to two acrylate anions (CH₂=CHCOO⁻). It is synthesized via reactions between iron(II) salts (e.g., FeSO₄) and acrylic acid or its derivatives. The compound exhibits unique redox properties due to the labile Fe²⁺ center and the conjugated π-system of the acrylate ligand, enabling applications in catalysis, polymer chemistry, and materials science . Its reactivity in radical-mediated processes, such as alkene cross-coupling, has been computationally modeled, highlighting low-energy pathways for proton-coupled electron transfer (PCET) mechanisms in alcohol solvents .

Properties

CAS No. |

76034-19-0 |

|---|---|

Molecular Formula |

C6H6FeO4 |

Molecular Weight |

197.95 g/mol |

IUPAC Name |

iron(2+);prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.Fe/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

GNOZLGOOOBMHRC-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Redox Reactions and Radical Generation

Ferrous acrylate participates in redox cycles that generate reactive oxygen species (ROS), enabling radical-mediated processes:

-

Fenton-like reactions : In aqueous systems, Fe²⁺ reacts with hydrogen peroxide (

) to produce hydroxyl radicals (

):These radicals initiate polymerization of acrylate monomers (e.g., acrylamide, methyl acrylamide) without requiring traditional initiators like persulfates .

-

Autoxidation with catechol : In the presence of catechol-containing compounds, Fe²⁺ facilitates the conversion of

to superoxide (

) and

, further driving

production .

Polymerization Processes

Iron(II) acrylate acts as a redox initiator or catalyst in radical polymerization:

Key Findings:

-

Mechanism : Fe²⁺ reduces persulfates or interacts with ROS to generate initiating radicals, accelerating polymerization at lower temperatures compared to thermal methods .

-

Limitations : Anionic monomers (e.g., acrylic acid without counterions) fail to polymerize under acidic conditions due to protonation of reactive groups .

Complexation and Stabilization

Ferrous acrylate forms stable complexes with polymers, preventing precipitation in aqueous systems:

Polyacrylic Acid (PAA) Interactions:

-

Molecular dynamics simulations reveal that PAA oligomers (>10 monomer units) effectively coordinate Fe²⁺ ions through carboxylate groups, reducing hydrolysis and precipitation .

-

Critical chain length : Shorter oligomers (<5 units) show poor stabilization, emphasizing the role of polymer architecture in Fe²⁺ chelation .

Substitution Reactions

The acrylate ligand in Fe²⁺ acrylate can be displaced by stronger field ligands:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sulfonate ions | Aqueous, pH 4–6 | Fe²⁺-sulfonate complexes | Water treatment |

| Phosphate ions | Neutral pH | Fe₃(PO₄)₂ precipitates | Corrosion inhibition |

Hybrid Film Fabrication :

Comparison with Similar Compounds

Iron(III) Acrylate

Structural and Functional Differences :

- Oxidation State : Iron(III) acrylate (Fe(C₃H₃O₂)₃) contains Fe³⁺, which increases Lewis acidity compared to Fe²⁺, enhancing its role in radical stabilization and polymerization .

- Applications : Used in UV-curable resins and adhesives due to its ability to form stable complexes with organic radicals. Unlike Fe²⁺, Fe³⁺ acrylate is more resistant to oxidation but requires stronger acids for protonation in catalytic cycles .

- Stability : Iron(III) acrylate is less prone to aerial oxidation than its Fe²⁺ counterpart but has higher solubility in polar solvents due to increased charge density .

Table 1: Key Properties of Iron Acrylates

Iron(II) Citrate

Functional Comparison :

- Ligand Effects: The citrate ligand (C₆H₅O₇³⁻) forms a hexadentate complex with Fe²⁺, increasing stability in aqueous environments compared to the monodentate acrylate. This makes iron(II) citrate preferable for biomedical applications, such as iron supplementation .

- Redox Behavior : Citrate’s chelating effect stabilizes Fe²⁺ against oxidation, whereas acrylate’s weaker coordination allows faster electron transfer in catalytic reactions .

Iron(II) Acetate

Ferrocenylmethyl Acrylate

Organometallic Contrast:

- Structure: Combines a ferrocene (Fe²⁺-cyclopentadienyl) moiety with an acrylate group, enabling dual redox and polymerization activity. Unlike inorganic this compound, this compound is used in electroactive polymers and sensors .

- Stability : The ferrocene group provides exceptional air stability, a stark contrast to the oxygen-sensitive this compound .

Glycidyl Methacrylate

Functional Group Comparison :

- Epoxy vs. Acrylate Reactivity : Glycidyl methacrylate contains both methacrylate and epoxide groups, enabling dual curing mechanisms (UV/thermal). This compound lacks epoxy functionality but excels in radical-initiated processes .

- Applications : Glycidyl methacrylate is used in coatings and composites, whereas this compound is tailored for redox catalysis .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for Iron(2+) acrylate to ensure high purity and yield?

- Methodological Answer : this compound synthesis typically involves coprecipitation, sol-gel, or hydrothermal methods. To ensure purity, control parameters such as pH (5.5–6.5), temperature (60–80°C), and Fe²⁺:acrylate molar ratio (1:2–1:3). Use inert atmospheres (e.g., nitrogen) to prevent Fe²⁺ oxidation. Post-synthesis purification via dialysis or centrifugation removes unreacted monomers. Characterize purity using X-ray diffraction (XRD) for crystallinity and Fourier-transform infrared spectroscopy (FTIR) to confirm acrylate ligand binding . Yield optimization requires stoichiometric control and reaction time monitoring (typically 4–6 hours).

Q. How can researchers characterize the structural and compositional properties of this compound?

- Methodological Answer : Key techniques include:

- XRD : Confirm crystalline phase and lattice parameters.

- FTIR : Identify acrylate C=O (1700–1650 cm⁻¹) and Fe-O (500–400 cm⁻¹) vibrational modes.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition steps (e.g., ligand loss at 200–300°C).

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantify Fe²⁺ content.

- Scanning electron microscopy (SEM) : Evaluate morphology (e.g., nanoparticles vs. bulk aggregates). Document all protocols with reagent grades and equipment specifications to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermal decomposition behaviors of this compound across studies?

- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., oxygen exposure altering Fe²⁺ oxidation) or characterization methods (e.g., heating rates in TGA). To address this:

Perform comparative studies using identical synthesis protocols but varying one parameter (e.g., atmosphere).

Standardize TGA conditions (heating rate: 10°C/min, nitrogen purge).

Pair TGA with differential scanning calorimetry (DSC) to distinguish endothermic (dehydration) vs. exothermic (oxidation) events.

Use X-ray photoelectron spectroscopy (XPS) to verify Fe oxidation state post-decomposition. Cross-reference findings with computational models (e.g., density functional theory for ligand stability) .

Q. How does the oxidation state of iron in this compound influence its catalytic activity in polymer composite formation?

- Methodological Answer : Fe²⁺ acts as a redox-active crosslinker in polymers like polyacrylamide. To study this:

- Electrochemical analysis : Use cyclic voltammetry to measure Fe²⁺/Fe³⁺ redox potentials in situ during polymerization.

- Mechanical testing : Compare tensile strength of composites synthesized with Fe²⁺ vs. Fe³⁺ salts.

- Spectroscopy : Electron paramagnetic resonance (EPR) identifies radical intermediates during redox-initiated polymerization. Control experiments with antioxidants (e.g., ascorbic acid) can isolate Fe²⁺-specific effects .

Q. What methodologies are effective in analyzing the kinetic stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated aging experiments:

- Humidity chambers : Expose samples to 30–90% relative humidity; monitor hygroscopicity via gravimetry.

- UV-Vis spectroscopy : Track Fe²⁺ → Fe³⁺ oxidation by absorbance shifts (e.g., 250 nm → 300 nm).

- Long-term stability studies : Use sealed vials with oxygen scavengers (e.g., ammonium sulfite) to decouple O₂ effects. Pair with periodic XRD to detect phase changes. Statistical tools like Arrhenius modeling predict degradation rates under different temperatures .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

- Methodological Answer : Contradictions may stem from solvent purity or residual synthesis byproducts.

Reproduce solubility tests using HPLC-grade solvents (e.g., water, ethanol).

Centrifuge solutions (10,000 rpm, 15 min) to separate colloidal vs. dissolved fractions.

Quantify dissolved Fe²⁺ via ICP-OES and correlate with solvent dielectric constants.

Use dynamic light scattering (DLS) to detect nanoparticle formation in "soluble" samples .

Experimental Design Considerations

Q. What controls are essential when studying the biocompatibility of this compound in biomedical applications?

- Methodological Answer : For cytotoxicity assays:

- Negative controls : Cell cultures without this compound.

- Positive controls : Known cytotoxic agents (e.g., cisplatin).

- Oxidation controls : Include Fe³⁺ analogs to differentiate oxidation-state effects.

- Dosage standardization : Normalize Fe²⁺ concentrations to cell count (e.g., μg/mL per 10⁶ cells). Use MTT assays and flow cytometry for apoptosis/necrosis profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.